molecular formula C19H20N2O2S B2948779 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea CAS No. 2034436-12-7

1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

Cat. No.: B2948779
CAS No.: 2034436-12-7
M. Wt: 340.44
InChI Key: DIEVSVNWQGLHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a phenylpropyl group, a thiophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the phenylpropyl group and the thiophenyl group. These groups are then combined through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques may also be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and optimized reaction conditions helps to minimize waste and improve the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents into the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different physical and chemical properties. These derivatives may have applications in different scientific and industrial fields.

Scientific Research Applications

1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has a wide range of applications in scientific research:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications include the development of new drugs or treatments for various diseases.

  • Industry: The compound's unique properties make it suitable for use in materials science and the development of new materials.

Mechanism of Action

The mechanism by which 1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

1-(3-Phenylpropyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can be compared with other similar compounds, such as:

  • 1-(3-Phenylpropyl)-3-(furan-2-yl)methyl)urea: This compound lacks the thiophenyl group, resulting in different chemical and biological properties.

  • 1-(3-Phenylpropyl)-3-(thiophen-2-yl)methyl)urea: This compound has a different arrangement of the thiophenyl and furan groups, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of applications and interactions with biological systems.

Properties

IUPAC Name

1-(3-phenylpropyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-19(20-12-4-8-15-6-2-1-3-7-15)21-14-16-10-11-17(23-16)18-9-5-13-24-18/h1-3,5-7,9-11,13H,4,8,12,14H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEVSVNWQGLHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.